The synthesis of N-Trifluoroacetyladriamycinol primarily occurs in vivo as a metabolic product of valrubicin. The metabolic pathway involves enzymatic processes where valrubicin undergoes hydrolysis and oxidative transformations. The trifluoroacetyl group is cleaved, leading to the formation of N-Trifluoroacetyladriamycinol .
N-Trifluoroacetyladriamycinol possesses a complex molecular structure characteristic of anthracyclines. Its chemical formula is , with a molecular weight of approximately 723.651 g/mol .
N-Trifluoroacetyladriamycinol participates in several chemical reactions typical for anthracyclines. Notably:
The mechanism of action for N-Trifluoroacetyladriamycinol involves several key processes:
Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines due to its ability to disrupt nucleic acid metabolism and induce cell cycle arrest in the G2 phase .
Relevant data from studies show that N-Trifluoroacetyladriamycinol can undergo degradation when exposed to oxidative agents like sodium hypochlorite, leading to various transformation products .
N-Trifluoroacetyladriamycinol is primarily used in scientific research related to cancer therapeutics. Its applications include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3